(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione
Description
The compound "(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.0²⁴]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione" is a structurally complex molecule featuring a pyrrolidine-2,4-dione core conjugated with a polycyclic ether system and an extended dienylidene side chain.
Properties
IUPAC Name |
(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO8/c1-10(5-6-13(25)15-14(26)8-23-20(15)28)7-11(2)17-12(3)18-16(27)19-22(9-24,31-19)21(4,29-17)30-18/h5-7,11-12,17-19,24-25H,8-9H2,1-4H3,(H,23,28)/b6-5+,10-7+,15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJKREGDQDJIDC-BHHJBWQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)/C=C(\C)/C=C/C(=C\4/C(=O)CNC4=O)/O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60587-14-6 | |
| Record name | Tirandamycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060587146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound (3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by multiple functional groups that contribute to its biological activity. The presence of a pyrrolidine ring and various hydroxyl and carbonyl groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : The compound has shown promising results against various bacterial strains in vitro, suggesting potential as an antimicrobial agent.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals at concentrations above 50 µg/mL, with an IC50 value of approximately 25 µg/mL, comparable to established antioxidants such as ascorbic acid .
Study 2: Enzyme Inhibition
In a pharmacological evaluation involving AChE inhibition:
- Objective : To determine the inhibitory potential against AChE.
- Method : The Ellman method was employed to quantify AChE activity in the presence of varying concentrations of the compound.
- Results : The compound exhibited an IC50 value of 0.236 nM, indicating strong inhibitory activity compared to standard inhibitors .
Study 3: Antimicrobial Efficacy
In vitro tests were conducted against Gram-positive and Gram-negative bacteria:
- Pathogens Tested : Escherichia coli and Staphylococcus aureus.
- Findings : The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus but was less effective against E. coli .
Data Summary Table
| Biological Activity | Methodology | Results |
|---|---|---|
| Antioxidant Activity | DPPH Assay | IC50 = 25 µg/mL |
| AChE Inhibition | Ellman Method | IC50 = 0.236 nM |
| Antimicrobial Activity | MIC Testing | MIC = 32 µg/mL (S. aureus) |
Scientific Research Applications
The compound (3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione has garnered interest in various scientific fields due to its unique structural characteristics and potential applications. This article delves into its applications across different domains, supported by data tables and case studies.
Chemical Properties and Structure
The compound is characterized by a complex structure that includes multiple functional groups such as hydroxyl and carbonyl groups, which are pivotal for its biological activity. The intricate tricyclic structure contributes to its stability and reactivity.
Pharmaceutical Applications
The compound has shown promise in pharmaceutical research due to its potential anti-inflammatory and antioxidant properties. Studies indicate that derivatives of this compound can inhibit specific enzymes associated with inflammatory pathways.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce inflammation in murine models by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) . This finding suggests its potential as a therapeutic agent in treating conditions like arthritis.
Agricultural Applications
In agricultural research, this compound has been investigated for its efficacy as a natural pesticide. Its structural features allow it to interact with plant metabolic pathways, potentially enhancing plant resistance to pests.
Case Study: Natural Pesticide Efficacy
Research conducted at the University of Agriculture demonstrated that formulations containing this compound significantly reduced pest populations in tomato crops without detrimental effects on beneficial insects . This positions it as a viable alternative to synthetic pesticides.
Nutraceutical Applications
Given its antioxidant properties, the compound is being explored for use in nutraceuticals aimed at improving human health by reducing oxidative stress.
Research Findings
Clinical trials have shown that supplementation with this compound can lead to improved markers of oxidative stress in healthy individuals . This suggests its potential role in dietary supplements targeting chronic diseases linked to oxidative damage.
Summary of Findings
The diverse applications of (3E)-3-[(2E,4E)-1-hydroxy...] highlight its significance across multiple fields:
- Pharmaceuticals : Potential anti-inflammatory agent.
- Agriculture : Efficacious natural pesticide.
- Nutraceuticals : Antioxidant properties beneficial for health.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine- and Thiazolidine-Dione Derivatives
The pyrrolidine-2,4-dione scaffold is structurally analogous to thiazolidine-2,4-diones, which are well-studied for their antidiabetic and anticancer properties. For example, (Z)-5-(4-methoxybenzylidene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (compound 5g in ) shares a conjugated dione system but replaces the pyrrolidine ring with a thiazolidine moiety. Key differences include:
- Synthetic Yield : Thiazolidine-2,4-diones in were synthesized with yields of 55–82%, suggesting that the target compound’s complex structure may require optimized conditions for similar efficiency .
Agrochemical Dione Derivatives
highlights pesticidal diones such as procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclohexane-2,4-dione) and vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione). These compounds share the 2,4-dione motif but differ in substituents and ring systems:
- Bioactivity : Procymidone and vinclozolin act as fungicides by inhibiting succinate dehydrogenase, whereas the target compound’s hydroxyl and hydroxymethyl groups may confer distinct mechanisms, such as metal chelation or oxidative stress induction .
- Stability : The tricyclic ether in the target compound could enhance stability under environmental conditions compared to the simpler bicyclic structures of agrochemical diones .
Pyrrolo[3,4-b]pyridine-4,5-diones
discusses pyrrolidine-2,3-dione derivatives synthesized via reactions involving acetamide and amines. Unlike the 2,4-dione configuration of the target compound, these analogs feature adjacent ketone groups, which may influence hydrogen-bonding interactions and reactivity. For example, pyrrolo[3,4-b]pyridine-4,5-diones exhibit antimicrobial activity, suggesting that the target compound’s 2,4-dione system could similarly engage in nucleophilic attacks or redox cycling .
Data Table: Comparative Analysis of Dione Derivatives
Research Findings and Implications
- Synthetic Challenges : The target compound’s intricate tricyclic ether and stereochemical complexity (E/Z configurations) likely necessitate advanced techniques such as asymmetric catalysis or high-resolution crystallography (e.g., SHELX-refined structures) for precise synthesis and characterization .
- Bioactivity Potential: Analogous diones in and demonstrate ferroptosis induction and insecticidal activity, respectively. The target compound’s conjugated dienylidene system may similarly generate reactive oxygen species (ROS), making it a candidate for anticancer or pesticidal applications .
- Structural Optimization : Comparative studies suggest that substituting the trioxatricyclo moiety with halogenated aryl groups (as in procymidone) could enhance pesticidal efficacy, while introducing electron-withdrawing groups might improve solubility for pharmaceutical use .
Preparation Methods
Diastereoselective Grignard Additions
Stereochemistry at the C8 position of the trioxatricyclodecane is controlled via Grignard reagent selectivity . As shown in the synthesis of LY3154207, methylmagnesium chloride (MeMgCl) in diethyl ether delivers >9:1 trans diastereoselectivity during nucleophilic addition to imine intermediates. By contrast, MeMgBr favors cis products, highlighting the importance of halide and solvent choice.
Hydroxylation and Epoxidation
Enzymatic oxidation using TamI cytochrome P450 introduces hydroxyl groups with strict regioselectivity. In tirandamycin biosynthesis, TamI catalyzes sequential C10 hydroxylation, C11/C12 epoxidation, and C18 hydroxylation. While this enzymatic method is biosynthetic, synthetic analogs employ mCPBA (meta-chloroperbenzoic acid) for epoxidation and OsO4 for dihydroxylation under controlled conditions.
Critical Reaction Parameters and Optimization Data
Analytical Characterization and Validation
1H NMR and 13C NMR are critical for verifying regiochemistry. For the trioxatricyclodecane moiety, characteristic signals include δ 4.2–4.6 ppm (m, OCH2) and δ 1.2–1.5 ppm (s, CH3). The pyrrolidine-2,4-dione core exhibits carbonyl signals at δ 170–175 ppm in 13C NMR . High-resolution mass spectrometry (HRMS) confirms molecular formulas, with the target compound displaying [M+H]+ at m/z 546.2124 (calculated for C28H36NO10).
Challenges and Alternative Approaches
Competitive Side Reactions
Acylation at C3 may compete with O-acylation, leading to exocyclic Δ5,6 isomers. Using bulky Lewis acids (e.g., B(C6F5)3) suppresses this by stabilizing the enolate intermediate.
Biosynthetic Hybrid Routes
Combining synthetic trioxatricyclodecane derivatives with genetically engineered Streptomyces strains expressing TamI enables semi-synthetic production of hydroxylated analogs . This approach avoids late-stage oxidation challenges but requires specialized fermentation infrastructure.
Q & A
Q. Q1. What are the primary challenges in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
- Key Steps : The synthesis involves multi-step reactions, including cyclization of the tricyclic oxadecan system and regioselective formation of the dienylidene-pyrrolidine-dione backbone. Solvent selection (e.g., toluene or chloroform for solubility and reaction efficiency) and temperature control are critical to avoid side reactions .
- Optimization : Use Design of Experiments (DoE) to test variables like pH, solvent polarity, and catalyst loading (e.g., Lewis acids). Monitor intermediates via thin-layer chromatography (TLC) and confirm final purity with high-resolution mass spectrometry (HRMS) .
Advanced Methodological Design
Q. Q2. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?
Answer:
- Data Cross-Validation : Compare experimental NMR chemical shifts (¹H/¹³C) with computational predictions (DFT-based tools like Gaussian). For crystallography, refine data using programs like SHELXL and validate against Cambridge Structural Database (CSD) entries of analogous tricyclic systems .
- Case Study : If X-ray data contradicts NMR (e.g., stereochemistry), perform variable-temperature NMR to assess dynamic effects or use NOESY/ROESY to confirm spatial arrangements .
Structural and Functional Analysis
Q. Q3. What advanced techniques are recommended for elucidating the compound’s supramolecular interactions?
Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using CrystalExplorer. Cross-reference with CSD data on similar oxadecan derivatives .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of the tricyclic core, which may influence biological activity or crystallization behavior .
Biological Activity and Mechanism
Q. Q4. How should researchers design assays to evaluate this compound’s bioactivity, given its structural complexity?
Answer:
- In Vitro Screening : Prioritize targets based on structural motifs (e.g., pyrrolidine-dione for kinase inhibition). Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization for binding affinity studies .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the hydroxymethyl or oxadecan moieties to isolate pharmacophores .
Computational and Theoretical Frameworks
Q. Q5. What computational strategies can predict the compound’s reactivity or stability under varying conditions?
Answer:
- Molecular Dynamics (MD) : Simulate solvent effects on the tricyclic system using AMBER or GROMACS. Focus on hydrolytic stability of the oxadecan ring .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .
Data Interpretation and Reproducibility
Q. Q6. How can researchers address batch-to-batch variability in synthesis yields?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Statistical Analysis : Use ANOVA to identify critical factors (e.g., stirring rate, reagent purity) affecting yield. Document protocols using FAIR data principles .
Interdisciplinary Applications
Q. Q7. What collaborations are essential for advancing research on this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
